molecular formula C11H13ClO3 B073065 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- CAS No. 1206-38-8

1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl-

Cat. No. B073065
CAS RN: 1206-38-8
M. Wt: 228.67 g/mol
InChI Key: IPYOCBWUDXJNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl-, also known as Chloral hydrate, is a chemical compound that has been used as a sedative and hypnotic drug for over a century. However, with the advancement of scientific research, this compound has found a new role in various fields, including chemistry, biology, and medicine.

Mechanism Of Action

1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. This results in the inhibition of neuronal activity, leading to sedation and hypnosis.

Biochemical And Physiological Effects

1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in the liver and kidney, leading to the formation of reactive oxygen species (ROS). It has also been shown to cause DNA damage and apoptosis in various cell lines.

Advantages And Limitations For Lab Experiments

1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has several advantages as a sedative and hypnotic drug for lab experiments. It has a rapid onset of action and a short duration of action, which allows for easy manipulation of experimental conditions. However, it also has several limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for the use of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate in scientific research. One potential application is in the study of sleep disorders, as 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to induce sleep and alter sleep patterns. Another potential application is in the study of oxidative stress and apoptosis, as 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been shown to induce these processes in various cell lines. Additionally, the synthesis of novel compounds using 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate as a reagent may lead to the discovery of new drugs and therapeutic agents.
Conclusion:
In conclusion, 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate is a versatile chemical compound that has found various applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate in various fields and to develop new applications for this compound.

Synthesis Methods

The synthesis of 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate involves the reaction of chloral, which is obtained by the reaction of chlorine with acetaldehyde, with water in the presence of sulfuric acid. The resulting product is a colorless crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of chloralose, which is a potent rodenticide and insecticide. 1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl- hydrate is also used in the synthesis of other compounds, such as dichloralphenazone, which is a sedative-hypnotic drug.

properties

CAS RN

1206-38-8

Product Name

1,3-Dioxolan-4-methanol, 2-(p-chlorophenyl)-2-methyl-

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C11H13ClO3/c1-11(14-7-10(6-13)15-11)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3

InChI Key

IPYOCBWUDXJNGI-UHFFFAOYSA-N

SMILES

CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl

Other CAS RN

1206-38-8

Origin of Product

United States

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